2-(4-Fluoro-3-methylphenyl)cyclohexan-1-one
Description
2-(4-Fluoro-3-methylphenyl)cyclohexan-1-one is a substituted cyclohexanone derivative characterized by a fluorine atom at the para position and a methyl group at the meta position on the aromatic ring. This compound is of interest due to its structural similarity to bioactive molecules, including psychoactive substances and intermediates in organic synthesis. Its synthesis typically involves palladium-catalyzed cross-coupling or aldol condensation reactions, as seen in related cyclohexanone derivatives .
Properties
Molecular Formula |
C13H15FO |
|---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
2-(4-fluoro-3-methylphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H15FO/c1-9-8-10(6-7-12(9)14)11-4-2-3-5-13(11)15/h6-8,11H,2-5H2,1H3 |
InChI Key |
BCFMHHWLGVFXNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCCCC2=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-methylphenyl)cyclohexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-3-methylbenzene and cyclohexanone.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts or reagents to facilitate the reaction.
Purification: After the reaction, the product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Fluoro-3-methylphenyl)cyclohexan-1-one may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-methylphenyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluoro and methyl groups on the phenyl ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation or nitration reactions may involve reagents like chlorine (Cl2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Potential :
The compound has been investigated for its potential as a selective antagonist for certain receptors in the central nervous system. For instance, modifications of similar compounds have shown efficacy in targeting the transient receptor potential ankyrin 1 (TRPA1) channel, which is implicated in pain pathways. Research indicates that compounds with similar structures can effectively inhibit TRPA1-mediated responses, which may lead to advancements in pain management therapies .
Case Study :
In a study focused on developing selective dopamine D3 receptor ligands, derivatives of compounds structurally related to 2-(4-Fluoro-3-methylphenyl)cyclohexan-1-one were synthesized and evaluated for their binding affinities. These studies highlighted the importance of substituent variations on pharmacological activity, demonstrating that such modifications could enhance selectivity and potency against specific receptors .
Chemical Probes in Neuroscience
Research Tool Development :
Compounds like 2-(4-Fluoro-3-methylphenyl)cyclohexan-1-one are pivotal in the development of chemical probes for neuroscience research. They facilitate the study of receptor interactions and signal transduction pathways. The ability to selectively modulate receptor activity allows researchers to elucidate the roles of various receptors in neurological disorders.
Case Study :
A recent high-throughput screening campaign aimed at identifying novel TRPA1 antagonists utilized a range of chemical probes, including those structurally similar to 2-(4-Fluoro-3-methylphenyl)cyclohexan-1-one. The results indicated significant activity against human TRPA1 channels, providing insights into potential therapeutic avenues for treating conditions associated with pain and inflammation .
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-methylphenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The fluoro and methyl groups on the phenyl ring may influence its binding affinity and selectivity towards certain enzymes or receptors. The cyclohexanone moiety may also play a role in its overall chemical reactivity and biological activity.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s 4-fluoro-3-methylphenyl substituent distinguishes it from analogs with varying aromatic or aliphatic groups. Key comparisons include:
- 2-(3-Methoxyphenyl)cyclohexan-1-one derivatives : Methoxy groups enhance electron density on the aromatic ring, which may influence catalytic aldol reaction outcomes, as seen in asymmetric syntheses yielding enantioselective products (up to 98% ee) .
- Methylamine-substituted analogs (e.g., 2-MDCK, DMXE): These compounds, such as 2-(methylamino)-2-(2-methylphenyl)cyclohexan-1-one, incorporate amine groups, enabling neuroactive effects similar to ketamine .
Table 1: Structural and Physical Properties
*Calculated based on analogous structures.
Biological Activity
2-(4-Fluoro-3-methylphenyl)cyclohexan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclohexanone moiety and a fluorinated aromatic ring. Understanding its biological activity is crucial for exploring its therapeutic potential.
The biological activity of 2-(4-Fluoro-3-methylphenyl)cyclohexan-1-one is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity and selectivity, potentially leading to significant biological effects. The mechanisms may involve:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.
- Cellular Process Alteration : The compound may induce changes in cellular processes, such as apoptosis or necrosis in cancer cells.
Biological Activity Data
Research has shown that compounds structurally similar to 2-(4-Fluoro-3-methylphenyl)cyclohexan-1-one exhibit noteworthy biological activities. For instance, studies on related compounds have revealed their effectiveness against pathogens like Mycobacterium tuberculosis and various cancer cell lines.
Table 1: Biological Activity Summary
| Compound | Target | Activity Description | IC50 (µM) |
|---|---|---|---|
| 2-(4-Fluoro-3-methylphenyl)cyclohexan-1-one | Enzymatic Targets | Potential inhibitor; further studies required | TBD |
| 4-Phenyl piperidines (4PP series) | M. tuberculosis | Confirmed activity with MIC ranging from 6.3 to 23 | 6.3 - 23 |
| Phenylcyclobutane carboxamide | M. tuberculosis | Singleton with significant activity | 6.9 |
Case Studies
Several studies have explored the biological activity of related compounds that share structural features with 2-(4-Fluoro-3-methylphenyl)cyclohexan-1-one:
- Antimicrobial Activity : A study involving a library of compounds demonstrated that certain analogs effectively inhibited the growth of M. tuberculosis, suggesting that similar mechanisms might be exploitable in 2-(4-Fluoro-3-methylphenyl)cyclohexan-1-one .
- Cytotoxicity : Research on pyrimidine derivatives indicated that specific structural modifications can enhance cytotoxic effects against cancer cell lines while minimizing toxicity to normal cells . This highlights the potential for optimizing the structure of 2-(4-Fluoro-3-methylphenyl)cyclohexan-1-one for improved therapeutic efficacy.
- Structure–Activity Relationship (SAR) : Studies on SAR have revealed that modifications in the phenyl ring significantly affect biological activity, demonstrating the importance of substituent positioning and electronic effects . This could guide future research on 2-(4-Fluoro-3-methylphenyl)cyclohexan-1-one to enhance its pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
